![molecular formula C20H19N3O3 B2555635 2-(2-ethoxybenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034530-94-2](/img/structure/B2555635.png)
2-(2-ethoxybenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2-ethoxybenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one” belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives . Pyrimidines are aromatic heterocyclic compounds that contain a pyrimidine ring, which is a ring with two nitrogen atoms and four carbon atoms. The specific structure of this compound suggests that it might have interesting biological activities, as many pyrimidine derivatives are known to possess a wide range of medicinal properties, including antiviral, antimicrobial, and anticancer activities .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, particularly at the reactive sites on the pyrimidine ring and at any functional groups attached to the ring . The specific reactions that this compound might undergo would depend on the reaction conditions and the other reactants present.
Scientific Research Applications
Antioxidant Activity and Radical Scavenging
Antioxidants play a crucial role in neutralizing free radicals, preventing oxidative stress, and associated diseases. The ABTS/PP Decolorization Assay highlights the reaction pathways of antioxidants, particularly phenolic nature compounds, which form coupling adducts with radical cations. This information suggests potential applications in evaluating antioxidant capacity and understanding specific reactions that may bias comparisons between antioxidants (Ilyasov et al., 2020).
Medicinal and Biological Applications
Pyrimidine and quinoline derivatives have been extensively researched for their biological and medicinal applications, including anticancer, CNS agents, anti-infectious, anti-inflammatory activities, and more. These compounds' capacity to form coordination and hydrogen bonds makes them suitable as sensing probes and therapeutic agents. The review on biologically significant pyrimidine appended optical sensors encapsulates the importance of these derivatives in developing exquisite sensing materials alongside their biological and medicinal applications (Jindal & Kaur, 2021).
Environmental Fate and Behavior
The environmental fate and behavior of certain chemicals, including their degradation, bioaccumulation, and toxicological effects, are vital for understanding their impact on ecosystems. The occurrence, fate, and behavior of parabens in aquatic environments review provide insights into how similar compounds might behave in natural settings, including their degradation and persistence (Haman et al., 2015).
Optoelectronic Materials
Quinazoline and pyrimidine derivatives have shown significant promise in the development of optoelectronic materials, including electronic devices, luminescent elements, and photoelectric conversion elements. These compounds, when incorporated into π-extended conjugated systems, create novel materials for organic light-emitting diodes, photovoltaic cells, and other applications, highlighting the potential of similar compounds in these fields (Lipunova et al., 2018).
Future Directions
properties
IUPAC Name |
5-(2-ethoxybenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-2-26-17-8-4-3-7-14(17)19(24)22-12-10-16-15(13-22)20(25)23-11-6-5-9-18(23)21-16/h3-9,11H,2,10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTSGZWPUUOLDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC3=C(C2)C(=O)N4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.